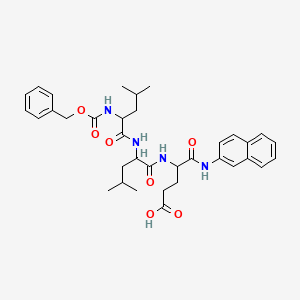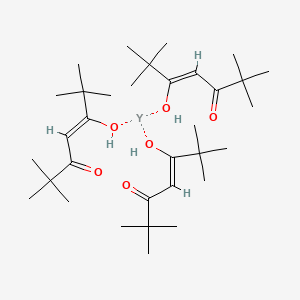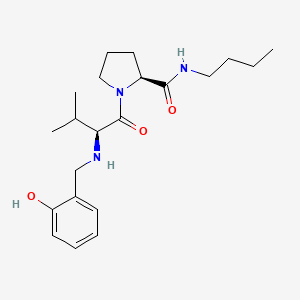
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a butyl group, and a hydroxybenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Hydroxybenzyl Group: The hydroxybenzyl group can be attached through a nucleophilic substitution reaction, where a hydroxybenzyl halide reacts with the pyrrolidine derivative.
Coupling with L-Valyl Group: The final step involves coupling the pyrrolidine derivative with an L-valyl group using peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-N-Butyl-1-((2-hydroxybenzyl)-L-alanyl)pyrrolidine-2-carboxamide
- (S)-N-Butyl-1-((2-hydroxybenzyl)-L-leucyl)pyrrolidine-2-carboxamide
- (S)-N-Butyl-1-((2-hydroxybenzyl)-L-isoleucyl)pyrrolidine-2-carboxamide
Uniqueness
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and properties compared to similar compounds.
Eigenschaften
Molekularformel |
C21H33N3O3 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
(2S)-N-butyl-1-[(2S)-2-[(2-hydroxyphenyl)methylamino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H33N3O3/c1-4-5-12-22-20(26)17-10-8-13-24(17)21(27)19(15(2)3)23-14-16-9-6-7-11-18(16)25/h6-7,9,11,15,17,19,23,25H,4-5,8,10,12-14H2,1-3H3,(H,22,26)/t17-,19-/m0/s1 |
InChI-Schlüssel |
YETNAJXRRQTUPV-HKUYNNGSSA-N |
Isomerische SMILES |
CCCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NCC2=CC=CC=C2O |
Kanonische SMILES |
CCCCNC(=O)C1CCCN1C(=O)C(C(C)C)NCC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





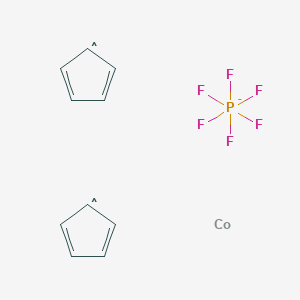

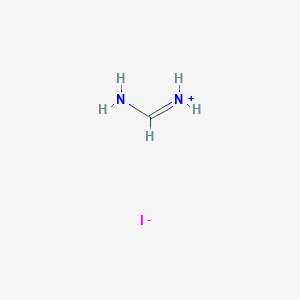


![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)

